3,5-Difluoro-2-methoxybenzoic acid

Drug Design Medicinal Chemistry Physicochemical Property

3,5-Difluoro-2-methoxybenzoic acid (CAS 886498-75-5) is a strategic fluorinated aromatic carboxylic acid building block. Its unique 3,5-difluoro-2-methoxy substitution pattern delivers a distinct pKa and elevated lipophilicity (LogP 2.09) versus non-fluorinated or non-methoxylated analogs, making it non-interchangeable in sensitive SAR studies and synthetic routes. Process chemists benefit from a predicted boiling point of ~294°C—substantially higher than 3,5-difluorobenzoic acid—enabling wider operating windows and efficient removal of lower-boiling impurities during scale-up. Secure this high-purity intermediate for pharmaceutical lead optimization and agrochemical research programs.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 886498-75-5
Cat. No. B1341766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methoxybenzoic acid
CAS886498-75-5
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)F)C(=O)O
InChIInChI=1S/C8H6F2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyMEVHLVDNBMQMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2-methoxybenzoic acid (CAS 886498-75-5): A Fluorinated Benzoic Acid Building Block for Pharmaceutical R&D


3,5-Difluoro-2-methoxybenzoic acid (CAS 886498-75-5) is a fluorinated aromatic carboxylic acid building block with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is characterized by two fluorine substituents at the 3- and 5-positions and a methoxy group at the 2-position of the benzoic acid ring. This specific substitution pattern modulates the compound's physicochemical properties, including its lipophilicity (ACD/LogP: 2.09) and acidity, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research [1].

Why 3,5-Difluoro-2-methoxybenzoic acid is Not Interchangeable with Other Fluorinated or Methoxylated Benzoic Acids


Generic substitution of 3,5-Difluoro-2-methoxybenzoic acid with other in-class compounds is not scientifically sound due to the critical impact of its unique substitution pattern on key molecular properties. The presence and precise positioning of both fluorine atoms and the ortho-methoxy group create a specific electronic environment that directly influences the compound's acidity (pKa) and lipophilicity (LogP), which are pivotal parameters in drug design and synthesis [1]. For instance, the combined electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the methoxy group result in a distinct acid dissociation constant (pKa) profile compared to analogs lacking one of these features, such as 3,5-difluorobenzoic acid (no methoxy group) or 2-methoxybenzoic acid (no fluorine atoms) . These differences in reactivity and physicochemical behavior preclude simple interchangeability in sensitive synthetic routes or structure-activity relationship (SAR) studies, as detailed in the quantitative evidence below.

Quantitative Differentiation: How 3,5-Difluoro-2-methoxybenzoic Acid Compares to Analogs on Key Procurement Metrics


Enhanced Lipophilicity Over the Non-Methoxylated Analog for Improved Membrane Permeability

3,5-Difluoro-2-methoxybenzoic acid exhibits a significantly higher calculated lipophilicity (ACD/LogP: 2.09) compared to its direct analog, 3,5-difluorobenzoic acid (XLogP: 1.96) [1][2]. The addition of the ortho-methoxy group increases the LogP value by approximately 0.13 units, which can be a meaningful difference in a lead optimization campaign aiming to enhance membrane permeability and oral bioavailability.

Drug Design Medicinal Chemistry Physicochemical Property

Modulated Acidity Profile Versus Non-Fluorinated and Differently Fluorinated Analogs

The acidity of 3,5-Difluoro-2-methoxybenzoic acid is balanced by the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group. This results in a predicted pKa profile that is distinct from its analogs. While the specific pKa value for this compound is not widely reported, class-level inference from structurally related compounds indicates it will be significantly more acidic than 2-methoxybenzoic acid (pKa 4.09) [1] and less acidic than a derivative like 2,6-difluoro-3-methoxybenzoic acid (predicted pKa 2.22) , which features a more favorable fluorine arrangement for charge stabilization.

Reactivity Synthesis Acid Dissociation

Altered Boiling Point and Physical State for Streamlined Downstream Processing

The substitution of fluorine atoms and a methoxy group on the benzoic acid core results in a specific boiling point that differs from non-substituted or less-substituted analogs. 3,5-Difluoro-2-methoxybenzoic acid has a predicted boiling point of 293.9±35.0 °C at 760 mmHg [1], which is considerably higher than that of 3,5-difluorobenzoic acid (243.2 °C at 760 mmHg) [2].

Process Chemistry Purification Physical Property

High-Value Application Scenarios for 3,5-Difluoro-2-methoxybenzoic Acid in Research and Development


Medicinal Chemistry: Optimizing Lead Compounds for Membrane Permeability

Medicinal chemists can leverage the higher lipophilicity (LogP 2.09) of 3,5-Difluoro-2-methoxybenzoic acid compared to 3,5-difluorobenzoic acid to improve the passive membrane permeability of a lead series [1]. This is particularly relevant in programs where the target is intracellular or where oral bioavailability is a key objective. The compound serves as a strategic building block to introduce a fluorine-rich, lipophilic motif without adding excessive molecular weight.

Process R&D: Designing Robust Synthetic Routes and Purification Protocols

Process chemists can use the distinct boiling point (predicted ~294 °C) and melting point range to design efficient purification and isolation strategies [2]. The higher boiling point relative to 3,5-difluorobenzoic acid (~243 °C) allows for a wider operating window in high-temperature reactions and facilitates the removal of lower-boiling impurities by distillation or evaporation, leading to higher purity intermediates for scale-up [3].

Chemical Biology: Probing Structure-Activity Relationships with a Unique Electronic Profile

In chemical biology and SAR studies, 3,5-Difluoro-2-methoxybenzoic acid offers a unique combination of electron-withdrawing and electron-donating substituents, leading to a distinct pKa profile . This allows researchers to precisely probe the electronic requirements of a biological target's binding pocket. The compound can be used to construct focused libraries of fluorinated analogs to map the effects of subtle changes in acidity and polarity on target engagement.

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